![molecular formula C12H13NO4 B14259526 Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)- CAS No. 349628-52-0](/img/structure/B14259526.png)
Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- is an organic compound with the molecular formula C12H13NO4. This compound is characterized by a cyclopentanone ring substituted with a hydroxy group and a nitrophenyl group. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- typically involves an aldol reaction between cyclopentanone and 4-nitrobenzaldehyde. This reaction is catalyzed by chiral zinc complexes of aminoacyl 1,4,7,10-tetraazacyclododecane . The reaction conditions include:
Catalyst: Chiral zinc complexes
Solvent: Typically an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Purification: Column chromatography to isolate the desired product
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger batches, ensuring the availability of high-purity reagents, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Acyl chlorides in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of ester derivatives.
Scientific Research Applications
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions like cadmium.
Industry: Used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- depends on its specific application. For instance, as a fluorescent sensor, the compound interacts with metal ions, leading to changes in its fluorescence properties. The hydroxy and nitrophenyl groups play crucial roles in binding to the metal ions, which in turn affects the electronic structure of the molecule and its fluorescence.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)-: Similar structure but with a six-membered ring instead of a five-membered ring.
Cyclopentanone: Lacks the hydroxy and nitrophenyl substituents.
Cyclopentobarbital: A derivative of cyclopentanone used in pharmaceuticals.
Uniqueness
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- is unique due to its specific chiral configuration and the presence of both hydroxy and nitrophenyl groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
349628-52-0 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2R)-2-[(R)-hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2/t10-,12-/m0/s1 |
InChI Key |
CIYBYDAJXJZQNN-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)C1)[C@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







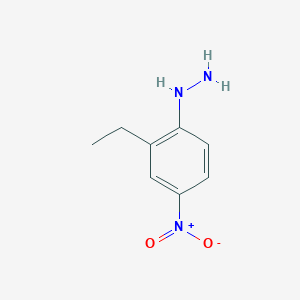

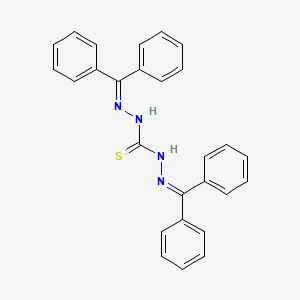
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)

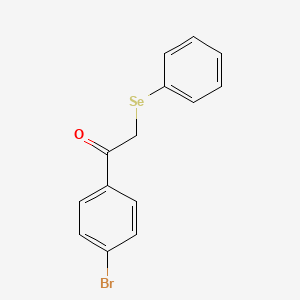
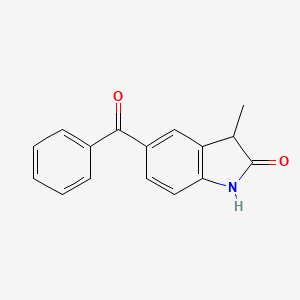
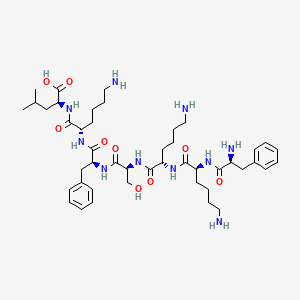
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
